6-Chloro-3-indoxyl butyrate

Histochemistry Multiplex Assays Chromogenic Substrates

6-Chloro-3-indoxyl butyrate is a halogenated indoxyl ester chromogenic substrate delivering salmon/rose precipitate upon esterase cleavage. The 6-chloro substitution accelerates chromogen oxidation, reducing diffusion artifacts for sharper histochemical BChE localization versus unsubstituted analogs. Essential for Moraxella catarrhalis identification in clinical microbiology—the butyrate (C4) moiety is obligatory; acetate or caprylate analogs yield false negatives. Ideal for multiplex assays with blue-precipitating substrates. Procure ≥98% purity lots stored at -20°C to ensure minimal background and reproducible diagnostic performance.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
CAS No. 159954-34-4
Cat. No. B070162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-indoxyl butyrate
CAS159954-34-4
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl
InChIInChI=1S/C12H12ClNO2/c1-2-3-12(15)16-11-7-14-10-6-8(13)4-5-9(10)11/h4-7,14H,2-3H2,1H3
InChIKeyGOEDSAJOXJKQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-indoxyl butyrate (CAS 159954-34-4): Chromogenic Esterase Substrate for Histochemical and Colorimetric Assays


6-Chloro-3-indoxyl butyrate (CAS 159954-34-4, also known as Salmon-butyrate) is a halogenated indoxyl ester derivative classified as a chromogenic substrate for carboxylesterase (CES, EC 3.1.1.1) and related serine hydrolases . It is characterized by a chlorine atom at the 6-position of the indole ring and esterification with butyric acid (C4 acyl chain) . Upon enzymatic cleavage of the ester bond, it releases 6-chloro-3-indoxyl, which rapidly oxidizes and dimerizes in the presence of oxygen to form an insoluble, intensely colored salmon/rose precipitate, enabling visual or spectrophotometric detection of enzyme activity . Its primary utility lies in histochemical localization of esterase activity, particularly butyrylcholinesterase (BChE), and in colorimetric assays for microbial identification and enzyme screening .

6-Chloro-3-indoxyl butyrate vs. Other Indoxyl Esters: Why Simple Substitution Compromises Assay Performance


Direct substitution of 6-chloro-3-indoxyl butyrate with unsubstituted 3-indoxyl butyrate or other halogenated analogs (e.g., 5-bromo-4-chloro-3-indoxyl butyrate, 6-chloro-3-indoxyl acetate) is not analytically equivalent and can significantly alter assay outcomes . The specific chlorine substitution pattern at the 6-position, in combination with the butyrate (C4) acyl chain, confers distinct physicochemical properties that govern enzyme specificity, reaction kinetics, chromogen precipitation characteristics, and histochemical resolution . Unsubstituted 3-indoxyl butyrate yields a blue precipitate, whereas 6-chloro substitution shifts the chromophore's absorbance to a salmon/rose hue, a critical factor in multiplexed or counterstained assays . Moreover, the halogen substitution accelerates the oxidation and dimerization of the hydrolyzed indoxyl intermediate, reducing diffusion artifacts and yielding sharper histochemical localization compared to non-halogenated analogs . The following sections provide quantitative, comparator-based evidence substantiating these differentiation points.

6-Chloro-3-indoxyl butyrate: Quantified Differentiation Data vs. Key Comparators


Chromogenic Output Color Shift: Salmon Precipitate Enables Multiplexed and Counterstained Assays

6-Chloro-3-indoxyl butyrate produces a salmon/rose-colored precipitate upon enzymatic cleavage, in contrast to the blue precipitate generated by the unsubstituted analog 3-indoxyl butyrate . This spectral shift is a direct consequence of the 6-chloro substitution on the indoxyl ring, which alters the electronic configuration of the resulting indigoid dye . This differentiation is critical for experimental designs requiring colorimetric discrimination from other chromogenic substrates (e.g., X-Gal producing blue) or for compatibility with common histological counterstains where blue precipitates may be obscured.

Histochemistry Multiplex Assays Chromogenic Substrates

Enhanced Histochemical Resolution: Reduced Diffusion Artifacts from Chloro-Substitution

The 6-chloro substitution on the indoxyl ring accelerates the oxidation and dimerization of the hydrolyzed 6-chloro-3-indoxyl intermediate . This faster conversion to the insoluble indigoid precipitate minimizes lateral diffusion of the soluble intermediate away from the site of enzymatic cleavage, thereby yielding superior spatial resolution and reduced diffusion artifacts compared to non-halogenated indoxyl esters such as 3-indoxyl butyrate . This property is essential for precise histochemical localization of esterase activity at the cellular and subcellular level.

Histochemistry Enzyme Localization Chromogenic Substrates

Acyl Chain Specificity: C4 Butyrate Moiety Targets Butyrate Esterases and Butyrylcholinesterase

The butyrate (C4) acyl chain of 6-chloro-3-indoxyl butyrate confers specificity towards enzymes with preference for short-chain fatty acid esters, particularly butyrylcholinesterase (BChE) and certain carboxylesterases . This contrasts with 6-chloro-3-indoxyl acetate (C2), which is preferentially hydrolyzed by acetylesterases, and 6-chloro-3-indoxyl caprylate (C8) or nonanoate (C9), which target lipases and esterases with activity on medium- to long-chain fatty acids [1]. In diagnostic microbiology, this specificity enables the differentiation of Branhamella catarrhalis (butyrate esterase-positive) from other Neisseriaceae members when used in rapid strip tests [1].

Enzyme Specificity Butyrylcholinesterase Esterase Profiling

Physical Property Specifications: Purity and Storage Requirements for Reproducible Results

Commercially available 6-chloro-3-indoxyl butyrate is specified at ≥98.0% purity (HPLC) , with a melting point range of 98-102°C . Proper storage is critical for maintaining substrate integrity: the compound is recommended to be stored at -20°C, protected from light and moisture . While direct stability comparison data against other indoxyl esters are not published, these specifications represent the vendor-validated conditions required to ensure lot-to-lot consistency and to prevent premature hydrolysis or oxidation that could elevate assay background.

Quality Control Reagent Stability Assay Reproducibility

Optimal Application Scenarios for 6-Chloro-3-indoxyl butyrate Based on Differentiated Evidence


Histochemical Localization of Butyrylcholinesterase (BChE) in Neuronal Tissues

The compound's enhanced spatial resolution due to accelerated chromogen precipitation makes it the substrate of choice for mapping BChE activity in brain sections and neuromuscular junctions. The salmon precipitate provides excellent contrast against common nuclear counterstains (e.g., hematoxylin, nuclear fast red), enabling precise anatomical correlation of enzyme distribution. Procurement should prioritize high-purity lots (≥98%) to minimize non-specific background staining .

Rapid Microbiological Identification: Differentiation of Branhamella catarrhalis

In clinical microbiology, 6-chloro-3-indoxyl butyrate is employed in rapid butyrate esterase strip tests to differentiate B. catarrhalis (positive, salmon color development within minutes) from other Neisseriaceae species (negative) [1]. The C4 butyrate moiety is essential for this specificity; substituting with acetate or caprylate analogs will yield false-negative results. Storage at -20°C is critical to maintain substrate activity for reproducible diagnostic performance .

Multiplexed Colorimetric Assays Requiring Spectral Discrimination

The unique salmon/rose chromogenic output of 6-chloro-3-indoxyl butyrate enables its use in multiplex assays alongside blue-precipitating substrates (e.g., X-Gal, 3-indoxyl butyrate) or in dual-staining protocols where colorimetric distinction is required. This is particularly valuable in reporter gene assays, microbial screening on chromogenic agar, and in situ hybridization protocols where multiple enzyme activities must be simultaneously visualized and quantified.

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